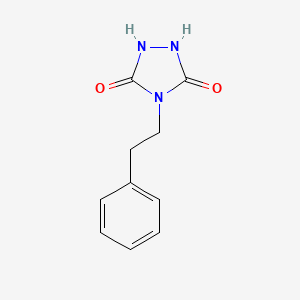
4-Phenethyl-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenethyl-1,2,4-triazolidine-3,5-dione is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Phenethyl-1,2,4-triazolidine-3,5-dione involves several steps. One common method starts with the reaction of hydrazine and diethyl carbonate. The product of this step is then reacted with phenyl isocyanate, which is subsequently transformed into 4-Phenylurazole. Cyclization and subsequent oxidation yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Phenethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of NO2-N2O4 to yield 4-phenyl-1,2,4-triazoline-3,5-dione.
Acetylation: It reacts with excess acetyl chloride in N,N-dimethylacetamide solution.
Polymerization: It polymerizes in the presence of phosgene, terephthaloyl chloride, and epichlorohydrin to yield an insoluble polymer.
Scientific Research Applications
4-Phenethyl-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenethyl-1,2,4-triazolidine-3,5-dione involves its reactivity as a dienophile in Diels-Alder reactions. It reacts rapidly with dienes to form stable adducts, which are useful in various synthetic applications . The molecular targets and pathways involved in its action are primarily related to its ability to form covalent bonds with other molecules during these reactions.
Comparison with Similar Compounds
4-Phenethyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
4-Phenylurazole: Another compound with similar reactivity and applications in organic synthesis.
These compounds share similar chemical structures and reactivity, but this compound is unique in its specific applications and properties.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2-phenylethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H11N3O2/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15) |
InChI Key |
XMKNKWYHTBZGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
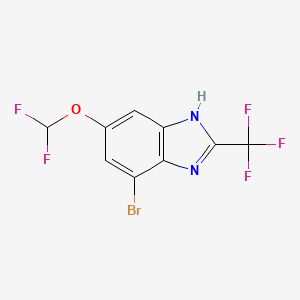


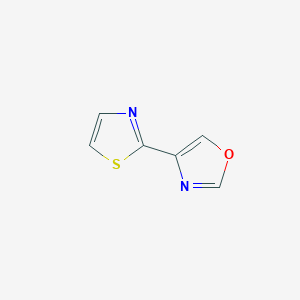
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
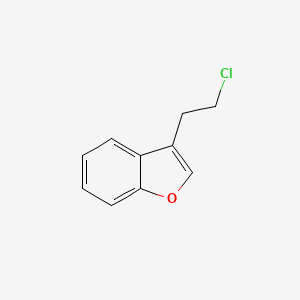

![6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B12861032.png)
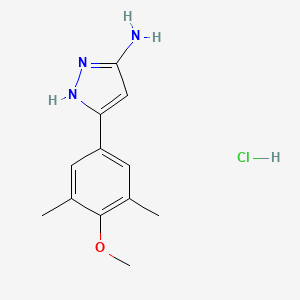
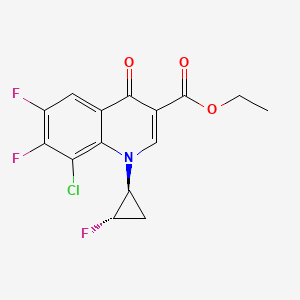
![Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)

![5-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861057.png)
